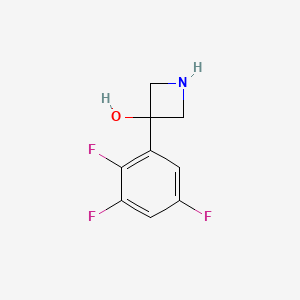

3-(2,3,5-Trifluorophenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

3-(2,3,5-trifluorophenyl)azetidin-3-ol |

InChI |

InChI=1S/C9H8F3NO/c10-5-1-6(8(12)7(11)2-5)9(14)3-13-4-9/h1-2,13-14H,3-4H2 |

InChI Key |

MPNDPVKMSBHXFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=C(C(=CC(=C2)F)F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,3,5 Trifluorophenyl Azetidin 3 Ol and Analogues

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a challenging synthetic task. Methodologies primarily rely on intramolecular cyclization of acyclic precursors or cycloaddition reactions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule that contains both the nucleophilic nitrogen and an electrophilic carbon center, appropriately positioned to favor a 4-exo-tet cyclization.

Intramolecular S_N2 reactions are a cornerstone of azetidine synthesis. frontiersin.orgnih.gov This method typically involves a γ-amino alcohol or a related precursor where the hydroxyl group is converted into a good leaving group, such as a mesylate, tosylate, or halide. frontiersin.org The nucleophilic nitrogen atom then displaces the leaving group to form the four-membered ring. frontiersin.orgresearchgate.net A common precursor for 3-hydroxyazetidines is 1-amino-2,3-epoxypropane, where the epoxide serves as the electrophile. The intramolecular aminolysis of 3,4-epoxy amines provides an alternative route to construct the azetidine ring, particularly for derivatives with a carbonyl group adjacent to the ring, which can be a useful scaffold for further functionalization. frontiersin.orgnih.gov Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. frontiersin.orgnih.gov

Table 1: Examples of Nucleophilic Substitution for Azetidine Synthesis

| Precursor Type | Leaving Group/Electrophile | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| γ-Amino alcohol | Mesylate, Halogen | Base | Substituted Azetidine | frontiersin.org |

| cis-3,4-Epoxy amine | Epoxide | La(OTf)₃, DCE, reflux | 3-Hydroxyazetidine | frontiersin.orgnih.gov |

Ring contraction strategies offer a unique pathway to azetidines from more readily available five-membered rings, such as pyrrolidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.orgnih.gov In this process, a nucleophile (e.g., an alcohol or amine) attacks the carbonyl group of the pyrrolidinone, leading to ring opening. The resulting intermediate, an α-bromocarbonyl derivative with a γ-amide anion, undergoes intramolecular S_N2 cyclization to displace the bromide and form the α-carbonylated N-sulfonylazetidine. acs.orgnih.gov This method is versatile, allowing for the incorporation of various nucleophiles into the final azetidine structure. acs.orgnih.gov Another approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be opened with reagents like trifluoroacetic anhydride (B1165640) to form 2-(trifluoromethyl)azetidin-3-ols. nih.gov

Modern synthetic methods have enabled the use of C-H activation for azetidine ring formation. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate provides a direct route to the azetidine ring. organic-chemistry.orgacs.orgnih.gov This reaction typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine. nih.gov In the presence of a palladium catalyst and an oxidant, the γ-C-H bond is functionalized, leading to the formation of the C-N bond and closure of the four-membered ring. rsc.org This methodology is valued for its efficiency, use of inexpensive reagents, and the ability to functionalize otherwise inert C-H bonds. organic-chemistry.orgnih.gov Another strategy is the intramolecular amination of organoboronates, which proceeds through a 1,2-metalate shift of an aminoboron "ate" complex to furnish the azetidine. organic-chemistry.org

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a powerful and atom-economical approach to constructing the azetidine core.

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for synthesizing azetidines. rsc.org This reaction is typically promoted photochemically, where the imine is excited to a reactive state that then combines with the alkene. rsc.orgresearchgate.net Recent advancements have focused on using visible light photocatalysis to make this reaction more accessible and controllable. rsc.orgresearchgate.net For instance, an iridium(III) photocatalyst can be used to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, which then react with a variety of alkenes to yield functionalized azetidines. rsc.orgresearchgate.net This approach is notable for its broad substrate scope and the potential to create densely functionalized azetidine rings that are otherwise difficult to access. rsc.org While many aza Paternò–Büchi reactions are intermolecular, intramolecular versions are also effective for creating bicyclic azetidine systems. rsc.org

Table 2: Comparison of Azetidine Ring Formation Strategies

| Strategy | Key Reaction | Common Precursors | Advantages | Disadvantages |

|---|---|---|---|---|

| Intramolecular Cyclization | ||||

| Nucleophilic Substitution | S_N2 displacement | γ-Amino alcohols, Epoxy amines | Reliable, well-established | Requires pre-functionalized substrates |

| Ring Contraction | Rearrangement/Cyclization | Pyrrolidinones, Azabicyclobutanes | Access from different ring systems | Can involve multiple steps |

| Intramolecular Amination | C-H Activation | Amines with directing groups | High efficiency, functionalizes inert C-H bonds | Often requires specific directing groups and catalysts |

| Cycloaddition |

[3+1] Cycloaddition Approaches

The [3+1] cycloaddition strategy offers a convergent approach to the azetidine core by combining a three-atom component with a single-atom fragment. A notable example involves the catalytic [3+1] cycloaddition of silyl-protected enoldiazoacetates with imido sulfur ylides to generate 3-azetidinones. researchgate.net This method is valuable for creating the direct precursor to the target molecule, where the subsequent addition of an organometallic reagent can install the desired C-3 substituents. The reaction proceeds through the formation of a reactive intermediate that undergoes cyclization to furnish the four-membered ring.

Reduction of Azetidin-2-ones (β-Lactams) and Related Precursors

Azetidin-2-ones, commonly known as β-lactams, are readily accessible heterocyclic compounds that can serve as versatile precursors to azetidines and azetidin-3-ols. The reduction of the β-lactam carbonyl group is a key transformation in this synthetic route. While direct reduction to an azetidine is common, accessing a 3-hydroxyazetidine from a β-lactam often requires a multi-step sequence. For instance, a 3-substituted azetidin-2-one (B1220530) can be envisioned as a precursor where subsequent functionalization at the C-3 position followed by reduction of the lactam carbonyl would lead to the desired 3-hydroxyazetidine scaffold. Synthetic approaches toward 2-(trifluoromethyl)azetidines sometimes involve the reduction and/or functionalization of trifluoromethylazetidinones. nih.gov

Strain-Release Strategies (e.g., from Azabicyclo[1.1.0]butanes)

Strain-release reactions of highly strained bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) have emerged as a powerful method for the synthesis of functionalized azetidines. nih.govnih.govresearchgate.netbris.ac.uk The high ring strain of ABBs facilitates ring-opening reactions upon activation, allowing for the introduction of various substituents at the C-3 position.

For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride, followed by hydrolysis, can yield 2-(trifluoromethyl)azetidin-3-ols. nih.gov This strategy highlights the potential for installing fluorine-containing groups on the azetidine ring through the choice of starting ABB. The general mechanism involves the electrophilic activation of the bridgehead nitrogen, which makes the bicyclic system susceptible to nucleophilic attack, leading to the formation of a 3-substituted azetidine. This approach can be adapted to introduce an aryl group at C-3, which upon subsequent oxidation or direct hydroxylation could yield the target 3-aryl-azetidin-3-ol.

Installation of the Trifluorophenyl Moiety and Hydroxyl Group

The introduction of the specific 2,3,5-trifluorophenyl group and the hydroxyl function at the C-3 position of the azetidine ring is a critical aspect of the synthesis. This typically involves the use of a pre-formed azetidin-3-one (B1332698) and subsequent nucleophilic addition.

Regioselective and Stereoselective Functionalization at C-3

The most direct and widely employed method for the synthesis of 3-aryl-3-hydroxyazetidines is the regioselective addition of an organometallic reagent to an N-protected azetidin-3-one. This reaction allows for the simultaneous installation of both the aryl and hydroxyl groups at the C-3 position.

The use of Grignard reagents (ArMgX) or organolithium reagents (ArLi) is common for this transformation. For the synthesis of 3-(2,3,5-Trifluorophenyl)azetidin-3-ol, the corresponding Grignard reagent, 2,3,5-trifluorophenylmagnesium bromide, or the organolithium species would be reacted with an N-protected azetidin-3-one. The nitrogen atom of the azetidine is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, to prevent side reactions and to modulate the reactivity of the azetidin-3-one. The reaction is generally performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organometallic reagent.

The stereochemical outcome of this addition is crucial when chiral azetidin-3-ones are used. The approach of the nucleophile can be influenced by the steric hindrance of the substituents on the azetidine ring, potentially leading to diastereoselective formation of the tertiary alcohol.

Introduction of Fluorine Atoms (e.g., Trifluoromethylation, Specific Fluorination Methods)

An alternative strategy to the direct introduction of the trifluorophenyl group is the functionalization of a pre-existing phenyl group on the azetidine ring. However, the regioselective introduction of three fluorine atoms at the 2, 3, and 5 positions of a phenyl ring is a challenging synthetic transformation.

More commonly, fluorinated building blocks are used. The synthesis of fluorinated aziridines and azetidines is an active area of research, with methods being developed to incorporate fluorine atoms and trifluoromethyl groups into these small heterocycles. researchgate.net For the target molecule, the use of a starting material already containing the 2,3,5-trifluorophenyl moiety, such as 2,3,5-trifluorobromobenzene to generate the Grignard reagent, is the more practical and convergent approach.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key synthetic steps. The addition of the Grignard reagent to azetidin-3-one is a critical step where careful control of parameters can significantly impact the yield and purity of the product.

Several factors can be optimized to improve the yield of 3-aryl-azetidin-3-ols. These include the choice of the nitrogen protecting group on the azetidin-3-one, the nature of the organometallic reagent (Grignard vs. organolithium), the reaction solvent, temperature, and reaction time.

Below are interactive tables summarizing typical reaction conditions and yields for the synthesis of azetidin-3-ones and their subsequent conversion to 3-aryl-azetidin-3-ols, based on analogous transformations found in the literature.

Table 1: Representative Conditions for the Synthesis of N-Protected Azetidin-3-ones

| Precursor | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Boc-3-hydroxyazetidine | Swern oxidation (oxalyl chloride, DMSO, Et3N) | N-Boc-azetidin-3-one | 85-95 |

| N-Cbz-3-hydroxyazetidine | Dess-Martin periodinane | N-Cbz-azetidin-3-one | 90-98 |

Table 2: Optimization of Grignard Addition to N-Boc-Azetidin-3-one for 3-Aryl-Azetidin-3-ol Synthesis

| Aryl Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenylmagnesium bromide | THF | -78 to 0 | 2 | 85 |

| 4-Methoxyphenylmagnesium bromide | Diethyl ether | -78 to rt | 3 | 92 |

| 2-Fluorophenylmagnesium bromide | THF | -78 | 1.5 | 78 |

| 2,3,5-Trifluorophenylmagnesium bromide (Predicted) | THF | -78 to 0 | 2 | 70-85 |

Note: The data for the 2,3,5-Trifluorophenylmagnesium bromide is a predicted range based on the reactivity of similar fluorinated Grignard reagents and is subject to experimental verification.

The optimization process would involve screening different solvents, as the coordinating ability of the solvent can influence the reactivity of the Grignard reagent. Temperature control is critical to minimize side reactions, such as enolization of the azetidin-3-one. The stoichiometry of the Grignard reagent is also a key parameter to optimize, with an excess often being used to ensure complete conversion of the starting material.

Green Chemistry Principles in Azetidine Synthesis

The synthesis of pharmacologically significant scaffolds like this compound and its analogues is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. In the context of synthesizing the strained four-membered azetidine ring, the application of these principles is crucial for developing sustainable, efficient, and environmentally benign methodologies.

The selection of safer solvents and reagents is another cornerstone of green chemistry. Traditional methods for azetidine synthesis have sometimes employed hazardous chlorinated solvents or toxic reagents. Modern approaches focus on utilizing greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has shown that one-pot syntheses of azetidines can be efficiently carried out in an alkaline aqueous medium, particularly when coupled with energy-efficient techniques like microwave irradiation. organic-chemistry.org Furthermore, the development of catalytic systems that operate under mild conditions reduces the need for harsh reagents. For example, the use of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) as a catalyst allows for the regioselective intramolecular aminolysis of epoxy amines to form azetidines in high yields, avoiding more hazardous reagents that might otherwise be required. frontiersin.orgfrontiersin.org

Enhancing energy efficiency is also a key objective. The use of alternative energy sources like microwave (MW) irradiation and ultrasound has been shown to significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating methods. sphinxsai.com In the synthesis of azetidin-2-ones, structurally related to the target compound class, microwave-assisted methods have drastically reduced reaction times from hours to minutes, while also improving product yields. ajrconline.orgniscpr.res.inrasayanjournal.co.in This reduction in reaction time translates to significant energy savings and increased process efficiency.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-one Analogues

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating | 12-16 hours | 60-70% | niscpr.res.in |

| 2 | Microwave Irradiation | 5-7 minutes | 80-90% | niscpr.res.in |

| 3 | Conventional Heating | 6-8 hours | 72% | ajrconline.org |

| 4 | Microwave Irradiation | 2-3 minutes | 85% | ajrconline.org |

The development and application of catalysis is perhaps one of the most powerful tools in green chemistry for synthesizing azetidines. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, reducing waste and energy consumption.

By integrating these green chemistry principles—maximizing atom economy, utilizing safer solvents and reagents, improving energy efficiency, and employing advanced catalytic systems—the synthesis of complex molecules like this compound and its analogues can be made more sustainable and environmentally responsible.

Elucidation of Stereochemistry and Conformational Analysis of 3 2,3,5 Trifluorophenyl Azetidin 3 Ol

Advanced Spectroscopic Techniques for Configuration Assignment

Advanced spectroscopic and chromatographic methods are indispensable for assigning the relative and absolute configuration of chiral centers and for quantifying the enantiomeric purity of 3-(2,3,5-Trifluorophenyl)azetidin-3-ol.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structure of molecules by mapping correlations between different nuclei. epfl.ch For this compound, a suite of 2D NMR experiments is essential to unambiguously assign proton (¹H) and carbon (¹³C) signals and to determine the molecule's connectivity and spatial arrangement. researchgate.netyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the azetidine (B1206935) ring, COSY spectra would show correlations between the non-equivalent protons at the C2 and C4 positions, helping to map the spin systems within the saturated ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.chyoutube.com It is fundamental for assigning the ¹³C signals of the azetidine ring (C2, C3, and C4) and the trifluorophenyl group by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds. youtube.comsdsu.edu This is crucial for connecting molecular fragments and assigning quaternary carbons, such as the C3 and the substituted carbons of the aromatic ring. For instance, correlations from the azetidine C2/C4 protons to the aromatic C3 carbon would confirm the connectivity of the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. researchgate.netyoutube.com NOESY is particularly valuable for determining stereochemistry. For example, spatial correlations between specific protons on the azetidine ring and the protons (or fluorine atoms) on the trifluorophenyl ring can help define the relative orientation of these two groups.

Table 1: Exemplary 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H2/H4 (axial) | H2/H4 (geminal), H2/H4 (vicinal) | C2/C4 | C3, C4/C2 | H2/H4 (geminal), Aromatic H4/H6 |

| H2/H4 (equatorial) | H2/H4 (geminal), H2/H4 (vicinal) | C2/C4 | C3, C4/C2 | H2/H4 (geminal), Aromatic H4/H6 |

| Aromatic H4 | Aromatic H6 | C4 (Aromatic) | C2, C3, C5, C6 (Aromatic) | H2/H4 (equatorial) |

| Aromatic H6 | Aromatic H4 | C6 (Aromatic) | C1, C2, C4, C5 (Aromatic) | H2/H4 (equatorial) |

| OH | NH | - | C2, C3, C4 | NH, H2/H4 (axial) |

| NH | OH | - | C2, C4 | OH, H2/H4 (axial) |

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is the benchmark technique for separating these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample. sigmaaldrich.comchromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). chromatographyonline.commdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of analytes. chromatographyonline.com Method development involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) to alcohol in normal-phase chromatography) to achieve baseline separation of the two enantiomer peaks. sigmaaldrich.comchromatographyonline.com The ratio of the integrated peak areas then provides a precise measure of the enantiomeric purity.

Table 2: Illustrative Chiral SFC Method Parameters for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | CO₂ / Methanol (75:25, v/v) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 4.8 min (hypothetical) |

| Retention Time (S-enantiomer) | 5.9 min (hypothetical) |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute and relative stereochemistry of a chiral molecule. mdpi.commdpi.com This technique provides an unambiguous three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and torsional angles. nih.gov

For this compound, obtaining a suitable single crystal allows for the unequivocal assignment of the configuration at the C3 stereocenter. If the crystallization process does not cause spontaneous resolution, the crystal will contain both enantiomers, and the structure determination will reveal the relative stereochemistry and the packing arrangement in the unit cell. To determine the absolute configuration from a crystal of an enantiopure sample, the analysis often involves the use of anomalous dispersion effects, typically summarized by the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemical assignment. nih.gov The data also provides direct insight into the molecule's solid-state conformation, including the azetidine ring pucker and the orientation of the trifluorophenyl group.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₈F₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.345 |

| c (Å) | 11.201 |

| β (°) | 98.54 |

| Volume (ų) | 974.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.415 |

| Final R-factor (R₁) | < 0.05 |

Conformational Landscape and Ring Pucker Analysis of the Azetidine Core

The four-membered azetidine ring is not planar due to ring strain and adopts a puckered conformation to relieve torsional strain. rsc.org The degree and nature of this puckering are influenced by the substituents on the ring. nih.gov For this compound, the bulky trifluorophenyl and hydroxyl groups at the C3 position are major determinants of the ring's conformational preference.

The conformation of the azetidine ring can be quantitatively described by puckering parameters, such as the puckering amplitude (q), which defines the extent of puckering, and the phase angle (φ), which describes the type of pucker (e.g., bent or twisted). These parameters can be derived from crystallographic data or computational modeling. In solution, the ring may exist in a dynamic equilibrium between different puckered conformations, a process that can be studied using variable-temperature NMR spectroscopy. nih.gov The substitution pattern at C3 likely creates a significant energetic preference for a specific puckered state where steric interactions are minimized.

Table 4: Representative Azetidine Ring Puckering Parameters

| Parameter | Description | Typical Value (Hypothetical) |

| Puckering Amplitude (q, Å) | The magnitude of deviation from planarity. | 0.15 Å |

| Phase Angle (φ, °) | The specific nature of the puckering. | 45° |

| Torsion Angle (N1-C2-C3-C4) | Dihedral angle describing the twist along a ring bond. | -15.5° |

| Torsion Angle (C2-C3-C4-N1) | Dihedral angle describing the twist along a ring bond. | 15.5° |

Influence of Fluorination on Molecular Conformation

The effects of fluorination can be manifold:

Steric and Electrostatic Effects: The fluorine atoms alter the size and electronic profile of the phenyl ring, influencing its preferred rotational orientation (dihedral angle) relative to the azetidine core to minimize steric clash and optimize electrostatic interactions.

Hyperconjugation: Interactions between bonding and anti-bonding orbitals (e.g., σ → σ* hyperconjugation) can stabilize specific conformations. researchgate.net The presence of multiple C-F bonds can create a network of these interactions that subtly alters bond lengths and angles, thereby influencing the azetidine ring pucker. mdpi.com

Dipole Moment: The trifluorination pattern creates a significant dipole moment on the phenyl ring. This dipole can interact with the dipole of the azetidin-3-ol (B1332694) moiety, favoring conformations that either align or oppose these dipoles depending on the energetic landscape. mpg.de

Computational studies, such as Density Functional Theory (DFT), are often employed to explore the conformational energy landscape and quantify the energetic preferences for different rotamers and ring puckers, providing insight into the specific conformational biases induced by the trifluorophenyl group. mdpi.com

Chemical Reactivity and Derivatization of 3 2,3,5 Trifluorophenyl Azetidin 3 Ol

Reactions Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a key site for derivatization, enabling the introduction of various substituents and modifications of the ring system itself.

N-Alkylation and Acylation Strategies

The secondary amine of the azetidine ring readily undergoes N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of functional groups. These reactions are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and basicity, which in turn can influence its biological activity.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination. The choice of alkylating agent and reaction conditions allows for the synthesis of a diverse library of N-substituted derivatives. For instance, reaction with alkyl bromides in the presence of a base like potassium carbonate can yield the corresponding N-alkylated products.

N-Acylation: Acylation of the azetidine nitrogen is typically achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially influencing molecular interactions.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Benzyl (B1604629) bromide | N-Benzyl-3-(2,3,5-trifluorophenyl)azetidin-3-ol |

| Acyl Chloride | Acetyl chloride | 1-Acetyl-3-(2,3,5-trifluorophenyl)azetidin-3-ol |

| Acid Anhydride (B1165640) | Acetic anhydride | 1-Acetyl-3-(2,3,5-trifluorophenyl)azetidin-3-ol |

Ring-Opening Reactions and Subsequent Transformations

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear amine derivatives. uni-mainz.denih.gov This reactivity is often triggered by the activation of the nitrogen atom, for example, through protonation or quaternization, followed by nucleophilic attack.

Acid-catalyzed ring-opening can occur in the presence of strong acids, where protonation of the azetidine nitrogen facilitates cleavage of a carbon-nitrogen bond. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. For 3-aryl-azetidin-3-ols, the benzylic carbon atom is a potential site for nucleophilic attack. The presence of the electron-withdrawing trifluorophenyl group can influence the stability of potential carbocation intermediates, thereby affecting the reaction pathway. nih.gov

| Condition | Nucleophile | Potential Product |

| Acidic (e.g., HCl) | Water | 1-amino-3-(2,3,5-trifluorophenyl)propane-1,3-diol |

| Acidic (e.g., HBr) | Bromide | 1-amino-3-bromo-3-(2,3,5-trifluorophenyl)propan-1-ol |

Functionalization of the Azetidine Ring System

Beyond simple N-substitution, the azetidine ring itself can be further functionalized. While direct C-H functionalization of the azetidine ring is challenging, derivatization of the substituents at the 3-position provides an alternative route to more complex structures. The reactivity of the trifluorophenyl group, for instance, could be exploited for further modifications through nucleophilic aromatic substitution or cross-coupling reactions, although this typically requires harsh conditions that might not be compatible with the azetidine ring.

Transformations at the Hydroxyl Group

The tertiary hydroxyl group at the 3-position is another key handle for the derivatization of 3-(2,3,5-Trifluorophenyl)azetidin-3-ol.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified to form the corresponding esters. This is typically achieved by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base, or by using a carboxylic acid with a coupling agent. Esterification can be used to introduce a variety of functional groups and to mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule.

Etherification: Etherification of the tertiary alcohol can be more challenging due to steric hindrance. However, under specific conditions, such as using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide (Williamson ether synthesis), O-alkylation can be achieved.

| Reaction | Reagent | Product Type |

| Esterification | Acetyl chloride | 3-Acetoxy-3-(2,3,5-trifluorophenyl)azetidine |

| Etherification | Methyl iodide / Strong base | 3-Methoxy-3-(2,3,5-trifluorophenyl)azetidine |

Oxidation and Reduction Pathways

Oxidation: The tertiary alcohol of this compound cannot be directly oxidized to a ketone without cleavage of a carbon-carbon bond. However, oxidation of the azetidine ring itself is a possibility. For instance, oxidation of the nitrogen atom could lead to the corresponding N-oxide. More commonly, related 3-hydroxyazetidines can be precursors to azetidin-3-ones through a sequence of reactions that might involve protection of the nitrogen, oxidation of the alcohol, and subsequent deprotection. The synthesis of azetidin-3-ones from N-propargylsulfonamides via a gold-catalyzed oxidative cyclization has been reported, highlighting a potential, albeit indirect, route to the corresponding ketone. nih.gov

Reduction: Reduction of the hydroxyl group in this compound to a hydrogen atom would yield 3-(2,3,5-trifluorophenyl)azetidine. This transformation can be challenging but might be achievable through methods like Barton-McCombie deoxygenation or by conversion of the alcohol to a good leaving group followed by reductive cleavage.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for derivatization. However, the hydroxide ion is a poor leaving group, making direct nucleophilic substitution challenging. Therefore, activation of the hydroxyl group is a prerequisite for successful substitution reactions. Common strategies for this activation include conversion into a sulfonate ester (e.g., tosylate or mesylate) or employing the Mitsunobu reaction.

Once activated, the azetidine core becomes susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds at the C3 position. The choice of nucleophile and reaction conditions would allow for the synthesis of a diverse library of 3-substituted-3-(2,3,5-trifluorophenyl)azetidines.

| Activation Method | Reagents | Intermediate | Potential Nucleophiles | Product Type |

| Sulfonate Ester Formation | TsCl or MsCl, base | 3-(2,3,5-Trifluorophenyl)azetidin-3-yl sulfonate | R-OH, R-NH2, R-SH | Ethers, Amines, Thioethers |

| Mitsunobu Reaction | PPh3, DEAD or DIAD | Alkoxyphosphonium salt | R-COOH, R-OH, HN3 | Esters, Ethers, Azides |

Reactivity of the Trifluorophenyl Moiety

The 2,3,5-trifluorophenyl group is another key handle for modifying the parent molecule. The three fluorine atoms significantly influence the electronic properties of the aromatic ring, rendering it electron-deficient and imparting specific reactivity patterns.

Aromatic Functionalization Reactions (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Coupling)

Due to the strong electron-withdrawing nature of the fluorine atoms, the trifluorophenyl ring is deactivated towards traditional electrophilic aromatic substitution (EAS) reactions. If an EAS reaction were to be forced, the substitution would be expected to occur at the positions least deactivated by the fluorine atoms, likely C4 and C6.

More synthetically useful are metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The trifluorophenyl moiety can potentially participate in a variety of such transformations, assuming it is first converted to a suitable precursor (e.g., a halide or a boronic acid).

| Coupling Reaction | Typical Catalysts | Reactant from Trifluorophenyl Moiety | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(0) complexes | Trifluorophenylboronic acid | Aryl/vinyl halides | Biaryls, Styrenes |

| Heck Reaction | Pd(0) complexes | Trifluorophenyl halide | Alkenes | Substituted alkenes |

| Buchwald-Hartwig Amination | Pd(0) complexes | Trifluorophenyl halide | Amines | Aryl amines |

| Sonogashira Coupling | Pd(0)/Cu(I) complexes | Trifluorophenyl halide | Terminal alkynes | Aryl alkynes |

Influence of Fluorine Atoms on Reactivity

The three fluorine atoms on the phenyl ring exert a profound influence on its reactivity through their strong inductive electron-withdrawing effect. This effect has several key consequences:

Decreased Nucleophilicity: The electron-deficient nature of the ring makes it less susceptible to attack by electrophiles, thus deactivating it towards electrophilic aromatic substitution.

Increased Acidity of C-H bonds: The fluorine atoms increase the acidity of the remaining aromatic protons, which can facilitate certain metalation reactions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations of this compound is crucial for predicting reactivity and controlling product formation.

The nucleophilic substitution of the activated hydroxyl group at the tertiary C3 position of the azetidine ring would likely proceed through an SN1-like or SN2-like mechanism, depending on the reaction conditions and the nature of the nucleophile. The strained four-membered ring could influence the stability of a potential carbocation intermediate in an SN1 pathway. An SN2 reaction would involve a backside attack of the nucleophile on the activated carbon center.

The Mitsunobu reaction on the tertiary alcohol would follow its well-established mechanism. This involves the initial formation of a betaine from triphenylphosphine and an azodicarboxylate, which then protonates the alcohol. The resulting alkoxyphosphonium salt is a good leaving group and is subsequently displaced by the nucleophile in an SN2 fashion, leading to an inversion of stereochemistry if the carbon were chiral.

Electrophilic aromatic substitution on the trifluorophenyl ring proceeds via the standard arenium ion mechanism. The electrophile attacks the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex). The rate-determining step is the formation of this intermediate, which is destabilized by the electron-withdrawing fluorine atoms. Subsequent loss of a proton restores aromaticity.

Metal-catalyzed cross-coupling reactions each proceed through a characteristic catalytic cycle. For instance, the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The electronic properties of the trifluorophenyl group would influence the rates of these individual steps. Similarly, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.

Computational and Theoretical Studies on 3 2,3,5 Trifluorophenyl Azetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For 3-(2,3,5-Trifluorophenyl)azetidin-3-ol, these calculations can elucidate the effects of the trifluorophenyl and hydroxyl groups on the azetidine (B1206935) ring.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to obtain optimized molecular geometries, vibrational frequencies, and various energetic properties of this compound. researchgate.netajchem-a.com

The calculated geometric parameters, such as bond lengths and angles, can reveal the influence of the bulky and electron-withdrawing trifluorophenyl group on the strained azetidine ring. For instance, the C-C and C-N bonds within the azetidine ring might be elongated compared to unsubstituted azetidine due to steric hindrance and electronic effects.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar structures.)

| Parameter | Predicted Value |

| Azetidine C-N Bond Length | 1.48 Å |

| Azetidine C-C Bond Length | 1.55 Å |

| C-O Bond Length | 1.43 Å |

| C-Aryl Bond Length | 1.51 Å |

| Azetidine Ring Puckering Angle | 35° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ajchem-a.com

For this compound, the HOMO is likely to be localized on the phenyl ring and the lone pair of the nitrogen atom, while the LUMO may be distributed over the trifluorophenyl ring due to its electron-withdrawing nature.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. ajchem-a.comrsc.org Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. ajchem-a.comrsc.org In this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and amine groups will be areas of positive potential. The fluorine atoms will also contribute to negative potential regions on the phenyl ring.

Conformational Searching and Molecular Dynamics Simulations

The four-membered azetidine ring is not planar and exists in a puckered conformation. rsc.org The specific puckering and the orientation of the substituents can have a significant impact on the molecule's properties and biological activity.

Conformational searching algorithms can be used to identify the most stable low-energy conformations of this compound. These studies can reveal the preferred orientation of the trifluorophenyl and hydroxyl groups relative to the azetidine ring. The interaction between the fluorine atoms and the nitrogen of the azetidine ring can influence the ring's pucker. researchgate.net

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. researchgate.netnih.gov By simulating the molecule's movement in a solvent, MD can reveal the flexibility of the azetidine ring, the rotational freedom of the phenyl group, and the stability of different conformations. researchgate.net These simulations are valuable for understanding how the molecule might interact with a biological target, such as a protein binding site. nih.gov

Prediction of Reactivity and Selectivity

Quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for different reaction pathways. rsc.org

For example, the nitrogen atom of the azetidine ring can act as a nucleophile. Computational models can predict the pKa of the azetidine nitrogen, which is influenced by the electron-withdrawing trifluorophenyl group. nih.gov This information is crucial for understanding its reactivity in acid-base chemistry and as a nucleophile in substitution reactions. The hydroxyl group can also participate in reactions such as esterification or etherification, and computational studies can help predict the feasibility and outcome of such transformations.

In Silico Exploration of Scaffold Design Principles

The azetidine ring is considered a valuable scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and provide a three-dimensional structure that can interact favorably with biological targets. enamine.netresearchgate.net In silico methods can be used to explore the design principles of scaffolds based on this compound.

By systematically modifying the substituents on the azetidine ring and the phenyl group, it is possible to create a virtual library of related compounds. Computational tools can then be used to predict the properties of these virtual compounds, such as their shape, size, lipophilicity, and electronic properties. nih.gov This allows for the rational design of new molecules with desired characteristics for specific applications, such as drug discovery. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Azetidines

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.govnih.gov For a series of fluorinated azetidines, QSPR models can be developed to predict properties such as solubility, boiling point, and partition coefficient (logP). researchgate.netnih.gov

These models use molecular descriptors, which are numerical representations of the molecule's structure. Descriptors can include constitutional indices, topological indices, and quantum chemical parameters. By building a QSPR model based on a set of known fluorinated azetidines, it is possible to predict the properties of new, unsynthesized compounds like this compound. This can help prioritize synthetic efforts towards molecules with the most promising profiles.

Utility of 3 2,3,5 Trifluorophenyl Azetidin 3 Ol As a Molecular Scaffold and Probe in Advanced Chemical Research

Role as a Privileged Building Block in the Construction of Complex Architectures

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for this quality. researchgate.netnih.gov Its strained, non-planar structure provides a defined three-dimensional geometry that can orient substituents into specific regions of chemical space, which is advantageous for optimizing interactions with protein binding sites.

The 3-(2,3,5-Trifluorophenyl)azetidin-3-ol scaffold is particularly valuable due to its multiple points for diversification. The secondary amine of the azetidine ring, the tertiary alcohol, and the trifluorophenyl group can all be chemically modified. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching a wide variety of functional groups, leading to the construction of large and diverse compound libraries. nih.govresearchgate.net

The design of a successful drug candidate often hinges on fine-tuning its physical and chemical properties, such as rigidity, polarity, and lipophilicity, to optimize its pharmacokinetic and pharmacodynamic profile. The this compound scaffold offers distinct advantages in this regard.

Molecular Rigidity: The inherent strain of the azetidine ring provides a rigid core, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. This rigidity helps to precisely position the appended functional groups for optimal target engagement. nih.gov

Polarity and Lipophilicity: The introduction of fluorine atoms has a profound effect on a molecule's properties. rsc.org The highly electronegative fluorine atoms on the phenyl ring can alter the electronic distribution of the entire molecule, influencing its polarity, pKa, and ability to form hydrogen bonds. The trifluorophenyl group significantly increases the lipophilicity of the scaffold, a property that can enhance membrane permeability and bioavailability. mdpi.comdntb.gov.ua However, the strategic placement of the three fluorine atoms can also create specific polar interactions with target proteins, enhancing binding selectivity.

Table 1: Calculated Physicochemical Properties of Phenyl-azetidinol Scaffolds

| Property | 3-Phenylazetidin-3-ol (Hypothetical) | This compound (Hypothetical) | Impact of Trifluorination |

|---|---|---|---|

| Molecular Weight | 149.19 g/mol | 203.16 g/mol | Increased Mass |

| cLogP | 0.8 | 1.9 | Increased Lipophilicity |

| Polar Surface Area | 32.26 Ų | 32.26 Ų | Unchanged |

| Hydrogen Bond Donors | 2 | 2 | Unchanged |

Note: Values are estimations from chemical software and serve for comparative purposes.

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a key tactic in lead optimization. nih.gov The this compound scaffold contains several moieties that are excellent candidates for bioisosteric replacement.

Trifluoromethyl Group as a Bioisostere: The trifluoromethyl group (-CF3), present within the trifluorophenyl ring, is a well-established bioisostere for groups like chlorine or a methyl group. mdpi.com Its steric bulk is similar to a methyl group, but its electronic properties are vastly different, being strongly electron-withdrawing. This can improve metabolic stability by blocking sites of oxidative metabolism. mdpi.comhovione.com

Azetidin-3-ol (B1332694) Core: The core azetidin-3-ol structure itself can serve as a bioisosteric replacement for other small heterocyclic rings, such as prolinol or piperidinol derivatives. Its compact and rigid nature can offer a different conformational presentation of key functional groups compared to more flexible five- or six-membered rings, potentially leading to improved selectivity or potency.

Development of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for studying biological systems, allowing researchers to visualize and perturb cellular processes. researchgate.net The unique properties of the this compound scaffold make it an attractive core for the design of novel chemical probes.

The incorporation of fluorine provides a powerful analytical handle. The presence of the three fluorine atoms allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive technique with a wide chemical shift range and low background signal in biological systems. This enables the study of the probe's interaction with its target protein and its metabolic fate in a complex biological environment.

Furthermore, the scaffold can be readily derivatized with reporter groups. The secondary amine can be functionalized with fluorophores, biotin tags, or photo-crosslinkers to create probes for fluorescence imaging, affinity purification, or target identification studies. For instance, azetidine-containing dyes have been shown to be promising fluorophores for biological imaging. nih.govyoutube.com

Strategies for Diversity-Oriented Synthesis Utilizing the Azetidin-3-ol Core

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules to explore novel areas of chemical space and identify new biological activities. researchgate.net The this compound core is an ideal starting point for DOS campaigns due to its densely functionalized nature.

A typical DOS strategy would involve leveraging the reactivity of the azetidine nitrogen and the tertiary hydroxyl group.

N-Acylation/Alkylation: The secondary amine can be reacted with a wide array of carboxylic acids, sulfonyl chlorides, or alkyl halides to introduce diverse side chains.

O-Alkylation/Esterification: The hydroxyl group can be converted into ethers or esters, adding another layer of diversity.

Scaffold Elaboration: More complex, multi-step transformations can be employed to build fused, bridged, or spirocyclic ring systems onto the azetidine core, dramatically increasing skeletal diversity. nih.govnih.gov

By combining these reactions in a combinatorial fashion, vast libraries of compounds based on the this compound scaffold can be rapidly assembled and screened for biological activity.

Future Directions in the Synthesis and Application of Fluorinated Azetidin-3-ols

The fusion of heterocyclic and fluorine chemistry continues to be a highly productive area in drug discovery. rsc.orgmarketbusinessinsights.com The future for fluorinated azetidin-3-ols, including this compound, is promising, with several key areas for future exploration.

Novel Synthetic Methodologies: While the value of these scaffolds is clear, their synthesis can be challenging. nih.gov Developing new, efficient, and stereoselective methods for the synthesis of highly substituted and fluorinated azetidines will be critical to expanding their accessibility and utility.

** CNS-Targeted Therapeutics:** The properties imparted by fluorination, such as increased lipophilicity and metabolic stability, are particularly advantageous for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is a major hurdle. mdpi.comresearchgate.net Future research will likely focus on leveraging these properties to develop novel treatments for neurological disorders.

Covalent Probes and Inhibitors: The development of sulfonyl fluoride derivatives of azetidines has opened up opportunities for creating covalent chemical probes and inhibitors. nih.gov This approach could be applied to the this compound scaffold to design highly specific and potent inhibitors for a range of enzyme targets.

Q & A

Basic: What are the recommended synthetic methodologies for 3-(2,3,5-Trifluorophenyl)azetidin-3-ol?

The synthesis typically involves two key steps: (1) formation of the azetidine ring and (2) functionalization with the 2,3,5-trifluorophenyl group. Common approaches include:

- Azetidine ring construction : Cyclization of β-amino alcohols or ketones via intramolecular nucleophilic substitution. For fluorinated derivatives, precursors like 2,3,5-trifluorobenzaldehyde ( ) may serve as starting materials.

- Functionalization : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluorophenyl group. Palladium catalysts, as used in analogous azetidine syntheses ( ), are critical for regioselectivity.

- Purification : Chromatography or recrystallization is recommended to isolate the product, given the sensitivity of fluorinated compounds to impurities .

Basic: How should researchers characterize the stereochemistry of this compound?

- NMR Spectroscopy : NMR is essential for confirming the position and electronic environment of fluorine atoms. and NMR can resolve stereochemical ambiguities in the azetidine ring ().

- X-ray Crystallography : Provides definitive stereochemical assignment, particularly for chiral centers. Similar azetidine derivatives (e.g., 3-(3-fluorobenzyl)azetidin-3-ol) require crystallographic validation due to their pharmacological relevance ().

- Chiral HPLC : For enantiomeric separation, especially if the compound exhibits biological activity dependent on stereochemistry .

Advanced: How do reaction conditions (solvent, temperature) influence the yield of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in azetidine ring formation, while protic solvents (e.g., methanol) may stabilize intermediates. For fluorinated analogs, solvents like THF or DMF are preferred ().

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorophenyl group coupling. Elevated temperatures (60–80°C) may accelerate cyclization but risk decomposition of fluorinated intermediates ( ).

- Catalyst Optimization : Palladium/charcoal ( ) or copper-mediated systems improve coupling efficiency. A 10% Pd/C catalyst achieved 65% yield in analogous azetidine syntheses .

Advanced: What strategies mitigate contradictions in biological activity data for fluorinated azetidines?

- Structural Confirmation : Ensure purity (>95% by HPLC) and correct stereochemistry, as impurities or enantiomeric mixtures can skew results ().

- Target-Specific Assays : Test against multiple biological targets (e.g., enzymes, receptors) to distinguish nonspecific binding. For example, 3-(3-fluorobenzyl)azetidin-3-ol showed varied activity across neurological and inflammatory targets ().

- Computational Modeling : Molecular docking studies can rationalize discrepancies by predicting binding modes of fluorinated groups with target proteins .

Basic: What are the stability and storage recommendations for this compound?

- Stability : Fluorinated azetidines are generally stable under inert atmospheres but degrade upon prolonged exposure to moisture or air. Decomposition may release HF or fluorinated byproducts ( ).

- Storage : Store in sealed containers at –20°C in a desiccator. Avoid incompatible materials like strong acids/oxidizers ( ).

- Handling : Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation or dermal exposure .

Advanced: How does the 2,3,5-trifluorophenyl substituent affect the compound’s pharmacokinetic properties?

- Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier permeability. This is critical for neuroactive compounds like 3-(3-fluorobenzyl)azetidin-3-ol ().

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

- Solubility : The hydroxyl group on the azetidine ring improves aqueous solubility, balancing fluorophenyl hydrophobicity .

Advanced: What analytical techniques resolve data contradictions in reaction mechanisms for azetidine derivatives?

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates. For example, β-lactam formation in azetidines can be tracked via C=O stretching ().

- Isotope Labeling : Use or to trace atom migration during cyclization.

- Computational Chemistry : DFT calculations predict transition states and validate proposed mechanisms (e.g., ring-closure energetics) .

Basic: What are the key safety considerations when handling fluorinated azetidines?

- Toxicity : Fluorinated compounds may exhibit acute toxicity or organ-specific effects. While data for this specific compound is limited, similar azetidines require biosafety level 2 (BSL-2) precautions ( ).

- Decomposition Risks : Avoid heating above 150°C to prevent HF release. Use calcium gluconate gel for accidental exposure .

Table 1: Key Physicochemical Data for Analogous Azetidine Derivatives

| Compound | Molecular Weight | Key Application | Stability Notes | Reference |

|---|---|---|---|---|

| 3-(3-Fluorobenzyl)azetidin-3-ol | ~193.2 g/mol | Neurological targets | Stable at –20°C | |

| 3-(2-Chloropyridin-3-yl)azetidin-3-ol | ~219.1 g/mol | Enzyme inhibition | Sensitive to light | |

| 3-(Sec-butyl)azetidin-3-ol | ~129.2 g/mol | Synthetic intermediate | Hygroscopic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.